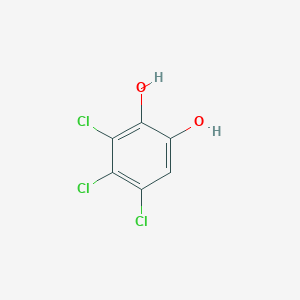

3,4,5-Trichlorocatechol

Übersicht

Beschreibung

3,4,5-Trichlorocatechol (CAS: 56961-20-7; molecular formula: C₆H₃Cl₃O₂; molecular weight: 213.45) is a polychlorinated derivative of catechol, structurally characterized by chlorine substituents at the 3-, 4-, and 5-positions of the aromatic ring. It is a metabolite of pentachlorophenol and is notable for its role in inducing oxidative DNA damage in biological systems . This compound is frequently detected in environmental samples, particularly in effluents from bleached kraft pulp mills, and is listed among regulated pollutants in the U.S. EPA guidelines for pulp and paper industry wastewater .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorocatechol can be synthesized through the chlorination of catechol. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3, 4, and 5 positions on the catechol ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where catechol is exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trichlorocatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form less chlorinated catechols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.

Major Products

Oxidation: Formation of trichloroquinones.

Reduction: Formation of dichlorocatechols.

Substitution: Formation of various substituted catechols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

3,4,5-Trichlorocatechol is utilized in several scientific domains, including environmental science, analytical chemistry, biochemistry, molecular biology, and industrial chemistry. Below are the key applications:

Toxicity and Biodegradation Potential

A study evaluated the toxicity of 3,4,5-TCC on microbial communities. The compound was introduced to cultures of Streptomyces albus, revealing its inhibitory effects on catechol turnover. This competitive inhibition indicates that 3,4,5-TCC may disrupt microbial metabolism by affecting pathways that utilize catechols as substrates .

Environmental Analysis Reference Standard

In analytical chemistry, 3,4,5-TCC serves as a reference standard for calibrating instruments used in environmental testing. Its consistent application ensures the accuracy of results in detecting chlorinated compounds in various matrices .

Induction of Oxidative DNA Lesions

Research demonstrated that exposure to 3,4,5-TCC leads to oxidative lesions in DNA samples. This finding is crucial for understanding the potential mutagenic effects of chlorinated compounds on genetic material .

Potential Health Risks

This compound is classified as harmful if swallowed and can cause skin irritation. Its structural similarity to other chlorinated compounds raises concerns regarding its potential as an endocrine disruptor due to possible interactions with hormone receptors .

Wirkmechanismus

The primary mechanism of action of 3,4,5-Trichlorocatechol involves the induction of oxidative DNA lesions. It generates reactive oxygen species that cause damage to the DNA, leading to the formation of aldehydic DNA lesions. This process activates poly (ADP-ribose) polymerase-1, a key enzyme involved in DNA repair .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chlorinated Catechols

Structural and Dechlorination Properties

Chlorinated catechols vary in chlorine substitution patterns, which influence their environmental behavior and biodegradability. Key comparisons include:

Notes:

- Dechlorination specificity depends on microbial consortia and environmental conditions. For example, this compound is more resistant to degradation than dichloro analogues but less persistent than tetrachlorocatechol .

- Aerobic biodegradation (e.g., activated sludge) oxidizes tetrachlorocatechol, suggesting lower-chlorinated catechols like this compound may also be oxidized in such systems .

Toxicity Profiles

Toxicity increases with chlorine substitution but is modulated by hydroxyl groups:

Key Findings :

- According to Sexton (1953), polyhydric phenols (e.g., catechols) are generally less toxic than monophenols, but chlorine substitution increases their toxicity .

Environmental Persistence and Bioavailability

- This compound : Binds strongly to organic matter in sediments, reducing its accessibility to microbial degradation. Endemic microflora in uncontaminated sediments can dechlorinate it, but bioavailability decreases over time .

- Tetrachlorocatechol : Highly recalcitrant due to steric hindrance from four chlorine atoms; persists in interstitial water and sediments .

- Dichlorocatechols : More bioavailable and readily degraded under both aerobic and anaerobic conditions .

Analytical Detection Methods

Biologische Aktivität

3,4,5-Trichlorocatechol (3,4,5-TCC) is an aromatic compound characterized by the presence of three chlorine atoms substituted at the 3, 4, and 5 positions of the catechol structure (1,2-dihydroxybenzene). Its molecular formula is C₆H₃Cl₃O₂, with a molecular weight of approximately 213.44 g/mol. This compound exhibits notable biological activity, particularly as a toxic agent and an environmental pollutant.

This compound is classified as harmful if swallowed and can cause skin irritation. Its toxicity profile indicates that it may act as an irritant to the skin, eyes, and respiratory system. Research has shown that chlorinated catechols can impact microbial metabolism, indicating potential ecological effects when released into the environment.

The specific mechanism of action for 3,4,5-TCC remains unclear; however, its structural similarity to other chlorophenols suggests it may act as a potential endocrine disruptor. Chlorophenols can mimic estrogen hormones by binding to estrogen receptors, potentially altering hormonal functions.

Microbial Interactions and Biodegradation

This compound has been studied extensively in the context of microbial degradation. For instance:

- Microbial Metabolism : Certain strains of bacteria have shown the ability to metabolize 3,4,5-TCC. A study demonstrated that Pseudomonas chlororaphis RW71 could mineralize chlorinated catechols including 3,4,5-TCC through a specific dioxygenase enzyme (TetC), which has a broadened substrate spectrum compared to other known dioxygenases .

- Competitive Inhibition : The presence of 3,4,5-TCC can inhibit the turnover of catechol in microbial systems when present alongside other chlorinated catechols. This competitive inhibition suggests that it could significantly affect the metabolic pathways of microorganisms that utilize catechols as substrates.

Environmental Impact

The environmental implications of 3,4,5-TCC are significant due to its persistence and toxicity:

- Ecotoxicological Studies : Research indicates that chlorinated catechols can accumulate in aquatic environments and affect microbial communities. For example, studies have shown that exposure to chlorinated compounds like 3,4,5-TCC can alter microbial community structures and functions in contaminated water bodies .

- Risk Assessments : Evaluations of the risks associated with 3,4,5-TCC have highlighted its potential for bioaccumulation in aquatic organisms. For instance, assessments related to pulp mill effluents have examined the concentrations of chlorinated compounds like 3,4,5-TCC in fish and their implications for human health .

Case Studies and Research Findings

Several studies have focused on the biological activity and environmental impact of 3,4,5-TCC:

- Bioremediation Efforts : Bioremediation strategies utilizing indigenous microbial communities have been explored to enhance the degradation of 3,4,5-TCC in contaminated sites. These strategies leverage the natural metabolic capabilities of microorganisms to transform or mineralize toxic compounds .

- Analytical Methods : As a reference material in environmental analysis and testing, 3,4,5-TCC is used to calibrate instruments or validate analytical methods for detecting chlorinated compounds in various matrices.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Toxicity | Harmful if swallowed; causes skin irritation |

| Microbial Degradation | Metabolized by Pseudomonas chlororaphis RW71 via dioxygenase TetC |

| Endocrine Disruption | Potential mimicry of estrogen hormones affecting hormonal functions |

| Environmental Persistence | Accumulates in aquatic environments; impacts microbial communities |

| Bioremediation Potential | Effective target for bioremediation strategies using indigenous microorganisms |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3,4,5-Trichlorocatechol in environmental samples?

- Methodological Answer : Thin-layer chromatography (TLC) on silica gel layers with solvent systems like benzene-ethanol-acetic acid (85:10:5) or benzene-acetone-acetic acid (80:15:5) is effective for separating chlorocatechols from complex matrices . For quantitative analysis, chemiluminescence (CL) detection using Co(II)-Fenton-like systems can monitor degradation kinetics, with CL intensity correlating to concentration . Sample preparation should include internal standards (e.g., isotope-labeled analogs) to correct for matrix effects and instrument variability .

Q. What is the mechanism by which this compound induces oxidative DNA damage?

- Methodological Answer : this compound generates reactive oxygen species (ROS) during metabolic activation, leading to DNA strand breaks and base oxidation. Experimental validation involves incubating the compound with DNA in vitro (e.g., plasmid DNA assays) and measuring damage via gel electrophoresis or comet assays. Reference studies using bacterial mutagenicity tests (e.g., Ames test) and mammalian cell cultures can confirm genotoxicity .

Q. How does this compound persist in contaminated sediments?

- Methodological Answer : Sediment-associated this compound exhibits reduced bioavailability due to strong binding to organic matter. To assess this, conduct sequential solvent extraction (e.g., using dichloromethane or acetone) followed by GC-MS analysis. Bioavailability studies using anaerobic microbial consortia show limited dechlorination in sediment matrices compared to aqueous systems, highlighting the role of sorption in persistence .

Advanced Research Questions

Q. How can microbial consortia be optimized for dechlorination of this compound?

- Methodological Answer : Enrich anaerobic cultures with carbon sources like 5-chlorovanillin or phloroglucinol to select for dechlorinating bacteria. Monitor dechlorination products (e.g., 3,5-dichlorocatechol) via HPLC or GC-MS. Note that specificity varies: some consortia dechlorinate the 4-position, while others target the 3-position. Control experiments with azide-inhibited sediments differentiate biotic vs. abiotic degradation .

Q. How do structural features of chlorocatechols influence their toxicity predictions in QSAR models?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models for chlorocatechol toxicity often fail to predict outliers like 3,4,6-trichlorocatechol due to steric effects or unaccounted electronic parameters. To resolve this, incorporate 3D descriptors (e.g., molecular polarizability) or use consensus models. Cross-validate predictions with experimental algal or bacterial toxicity assays, and exclude high-leverage compounds (e.g., sulfur-containing analogs) to improve accuracy .

Q. What experimental strategies address discrepancies in chlorocatechol toxicity data across laboratories?

- Methodological Answer : Standardize test organisms (e.g., Daphnia magna or Vibrio fischeri), exposure conditions (pH, temperature), and endpoints (LC₅₀, EC₅₀). Use reference compounds (e.g., 2,4-dichlorophenol) for inter-lab calibration. For conflicting data, perform meta-analysis using hierarchical clustering to identify outlier methodologies or confounding factors (e.g., dissolved organic carbon content) .

Q. How can bioavailability be quantified for sediment-associated this compound?

- Methodological Answer : Use passive sampling devices (e.g., polyethylene strips) to measure freely dissolved concentrations. Compare biodegradation rates in sediment slurries vs. interstitial water to infer bioavailability. Model compounds covalently bound to lignin residues (e.g., C2-guaiacyl adducts) demonstrate resistance to microbial action, providing a benchmark for "non-bioavailable" fractions .

Eigenschaften

IUPAC Name |

3,4,5-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074060 | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25167-84-4, 56961-20-7 | |

| Record name | Pyrocatechol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.